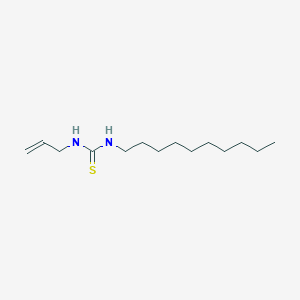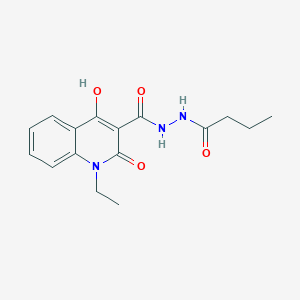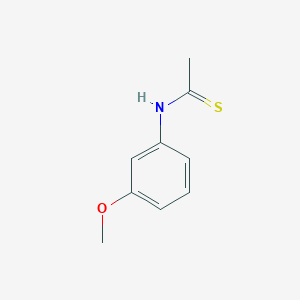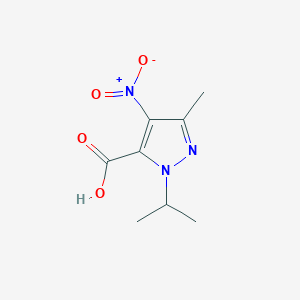![molecular formula C19H20N4 B11996591 3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)
3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-プロピル-1-(ピロリジン-1-イル)ピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリルは、複雑な複素環式化合物です。ピリジン環とベンゾイミダゾール環が縮合した二環式構造であるピリド[1,2-a]ベンゾイミダゾール骨格を特徴としています。
合成法
合成経路と反応条件
3-プロピル-1-(ピロリジン-1-イル)ピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリルの合成は、一般的に複数段階の有機合成を伴います。 一般的な方法の1つは、適切なピリジン誘導体とベンゾイミダゾール前駆体を、ピリジンなどの塩基の存在下、還流条件下で縮合させることを含みます 。 この反応には、複雑な複素環式骨格の構築において汎用性が高いことで知られている、エナミノケトンをビルディングブロックとして使用する可能性もあります .
工業的生産方法
この化合物の工業的生産方法は、大規模製造ではなく研究開発での専門的な用途のため、十分に文書化されていません。工業的無機合成の原則、たとえば反応条件の最適化や実験室手順のスケールアップなどは適用されます。
化学反応解析
反応の種類
3-プロピル-1-(ピロリジン-1-イル)ピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、ピリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換のためのジメチルホルムアミド中の水素化ナトリウム。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、一方、還元によりアミン誘導体が生成される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic synthesis. One common method includes the condensation of a suitable pyridine derivative with a benzimidazole precursor under reflux conditions in the presence of a base such as pyridine . The reaction may also involve the use of enamino ketones as building blocks, which are known for their versatility in constructing complex heterocyclic scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
化学反応の分析
Types of Reactions
3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-プロピル-1-(ピロリジン-1-イル)ピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリルは、科学研究においていくつかの応用があります。
医薬品化学: 特に抗ウイルス剤や抗がん剤として、創薬におけるファーマコフォアとしての可能性を探られています.
生物学的研究: この化合物の生物学的標的との相互作用は、その作用機序と治療の可能性を理解するために研究されています。
ケミカルバイオロジー: 生物学的経路と分子間の相互作用を研究するためのプローブとして使用されます。
作用機序
3-プロピル-1-(ピロリジン-1-イル)ピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。 正確な経路と標的は、特定のアプリケーションと使用状況によって異なる場合があります .
類似化合物の比較
類似化合物
- 1-[(2-フェニルエチル)アミノ]-3-プロピルピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリル
- 3-プロピル-1-((3-ピリジニルメチル)アミノ)ピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリル
独自性
3-プロピル-1-(ピロリジン-1-イル)ピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリルは、特定の置換パターンにより独自性があり、独特の物理化学的特性と生物活性を与えています。この独自性により、標的とする創薬および開発の取り組みにおいて貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-[(2-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Propyl-1-((3-pyridinylmethyl)amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted drug discovery and development efforts.
特性
分子式 |
C19H20N4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
3-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H20N4/c1-2-7-14-12-18(22-10-5-6-11-22)23-17-9-4-3-8-16(17)21-19(23)15(14)13-20/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
InChIキー |
GPTARUSQGGUAFX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)


![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)


![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)

![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)
acetyl}amino)benzoate](/img/structure/B11996576.png)


